molecular formula C10H16O4 B1250158 2,3-dihydroxydec-4-ynoic Acid

2,3-dihydroxydec-4-ynoic Acid

Cat. No.: B1250158
M. Wt: 200.23 g/mol
InChI Key: VSKXYKGCLVJSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matsutakic acid a, also known as matsutakate a, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Matsutakic acid a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, matsutakic acid a is primarily located in the cytoplasm. Outside of the human body, matsutakic acid a can be found in mushrooms. This makes matsutakic acid a a potential biomarker for the consumption of this food product.

Scientific Research Applications

Synthesis and Analysis

  • 2-Amino-3-hydroxyhex-4-ynoic acid, a compound similar to 2,3-dihydroxydec-4-ynoic acid, was studied for its synthesis and analysis. This study involved separation, characterization, and determination of configurations through various chemical techniques (Niimura & Hatanaka, 1974).

Synthetic Methods Development 2. Development of synthetic methods for related compounds like 3-hydroxy-pent-4-ynoic acids has been explored. Such research underlines the importance of understanding the synthesis and chemical properties of similar compounds to this compound (López-Reyes et al., 2013).

Chemical Transformations 3. Research into the transformation of alkenoic acids to alkynoic acids through bromination and dehydrobromination techniques, provides insight into the chemical pathways that might be relevant for compounds like this compound (Gunstone & Hornby, 1969).

Catalytic Applications 4. Studies on the carboxylation of similar molecules, like 2-methylbutyn-3-ol-2, using specific catalysts, can be relevant for understanding the chemical behavior and potential catalytic applications of this compound (Finashina et al., 2016).

Synthesis of Liquid Crystalline Compounds 5. The synthesis and analysis of liquid crystalline compounds, which include similar structural elements to this compound, suggest potential applications in material science and liquid crystal technology (López-Velázquez et al., 2012).

Medicinal Chemistry and Drug Design 6. The study of 4-aminohex-5-ynoic acid, a compound structurally similar to this compound, reveals its potential in medicinal chemistry, specifically in enzyme inhibition mechanisms. This research could provide insights into the possible bioactive roles of similar compounds (Jung et al., 1978).

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2,3-dihydroxydec-4-ynoic acid

InChI

InChI=1S/C10H16O4/c1-2-3-4-5-6-7-8(11)9(12)10(13)14/h8-9,11-12H,2-5H2,1H3,(H,13,14)

InChI Key

VSKXYKGCLVJSEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(C(C(=O)O)O)O

Synonyms

masutakic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.